molecular formula C₂₃H₂₇BrFNO₂.C₄H₄O₄ B1662913 Ro 48-8071 fumarate CAS No. 189197-69-1

Ro 48-8071 fumarate

Cat. No. B1662913
M. Wt: 564.4 g/mol
InChI Key: XCYAYLWZCRGKDS-WLHGVMLRSA-N
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Description

Ro 48-8071 fumarate is a 2,3-Oxidosqualene cyclase (OSC) inhibitor . It blocks cholesterol synthesis in HepG2 cells, reduces the viability of breast cancer cell lines, and also inhibits Ebola virus (EBOV) cell entry .


Synthesis Analysis

Partial inhibition of OSC should reduce the synthesis of lanosterol and subsequent sterols, and also stimulate the production of epoxysterols that repress HMG-CoA reductase expression, generating a synergistic, self-limited negative regulatory loop .


Molecular Structure Analysis

The molecular weight of Ro 48-8071 fumarate is 564.44 . Its chemical formula is C23H27BrFNO2.C4H4O4 . The chemical name is (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone .


Chemical Reactions Analysis

Ro 48-8071 fumarate is an inhibitor of OSC with an IC50 of approximately 6.5 nM . In HepG2 cells, it reduces cholesterol synthesis dose-dependently with an IC50 value of approximately 1.5 nM .


Physical And Chemical Properties Analysis

Ro 48-8071 fumarate is soluble to 20 mM in water with gentle warming and to 100 mM in DMSO .

Safety And Hazards

Ro 48-8071 fumarate should be handled with adequate ventilation. Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator should be used .

properties

IUPAC Name

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrFNO2.C4H4O4/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18;5-3(6)1-2-4(7)8/h3,8-13,17H,1,4-7,14-16H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYAYLWZCRGKDS-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31BrFNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ro 48-8071 fumarate

CAS RN

189197-69-1
Record name (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189197-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RO-48-8071 fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189197691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro-48-8071 fumarate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YBF6VZ4ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JC Chuang, MA Valasek, AM Lopez, KS Posey… - Biochemical …, 2014 - Elsevier
The small intestine plays a fundamentally important role in regulating whole body cholesterol balance and plasma lipoprotein composition. This is articulated through the interplay of a …
Number of citations: 15 www.sciencedirect.com
OH Morand, JD Aebi, H Dehmlow, YH Ji, N Gains… - Journal of lipid …, 1997 - ASBMB
2,3-Oxidosqualene:lanosterol cyclase (OSC, EC 5.4.99.7) represents a unique target for a cholesterol lowering drug. Partial inhibition of OSC should reduce synthesis of lanosterol and …
Number of citations: 185 www.jlr.org
E Martin, MS Aigrot, F Lamari, C Bachelin… - Neurology …, 2021 - AAN Enterprises
… OPCs were either untreated or treated with 10 nM Ro 48-8071 fumarate (Tocris; an inhibitor of lanosterol synthesis), 25 µM uridine (Sigma-Aldrich), rat recombinant interferon-gamma (…
Number of citations: 6 nn.neurology.org
AC Boese, JS Hwang, I Young, CM Malin… - …, 2022 - Wiley Online Library
… RO 48-8071 fumarate, clorgyline hydrochloride, and malic enzyme inhibitor ME1 were obtained from MedChemExpress. Lometrexol and BSO were from Cayman Chemical. A922500 …
Number of citations: 4 onlinelibrary.wiley.com
L Murer, R Volle, V Andriasyan, N Meili, L Yang… - bioRxiv, 2021 - biorxiv.org
… Our best hit in cell cultures is Ro 48-8071 fumarate, a potent inhibitor of oxidosqualene cyclase (OSC) at an IC 50 of 6.5 nM (64). OSC catalyzes the conversion of monooxidosqualene …
Number of citations: 2 www.biorxiv.org
L Murer, R Volle, V Andriasyan, A Petkidis… - Current Research in …, 2022 - Elsevier
… Intriguingly, another hit compound in the cholesterol pathway was Ro 48–8071 fumarate blocking cell culture coronavirus infections, with unknown anti-viral effects in HAEEC owing to …
Number of citations: 18 www.sciencedirect.com
FR Santori, P Huang, SA Van De Pavert, EF Douglass… - Cell metabolism, 2015 - cell.com
… Furthermore, RORg reporter activity in U937 cells was reduced by sterol biosynthetic inhibitors lovastatin and Ro 48-8071 fumarate, but not by removal of cholesterol from synthetic …
Number of citations: 209 www.cell.com
T Pemovska, JW Bigenzahn, I Srndic, A Lercher… - Nature …, 2021 - nature.com
… Moreover, in response to pictilisib exposure we detected an increased sensitivity to a number of inhibitors targeting lipid metabolism (TOFA, Ro 48-8071 fumarate, perhexiline, caffeic …
Number of citations: 9 www.nature.com
H Lengsfeld, J Himber - Journals of Lipid Research Volume, 1997
Number of citations: 0
VG Ferreira - 2020 - teses.usp.br
O estudo do conjunto de metabólitos produzidos por um organismo, ou a ação interventiva de compostos metabólicos na atividade celular, podem ser utilizados como ferramentas …
Number of citations: 3 www.teses.usp.br

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